2-(Methylsulfanyl)cyclopentane-1-carboxylic acid

描述

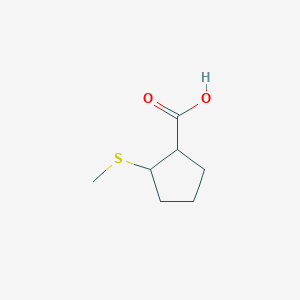

2-(Methylsulfanyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative featuring a carboxylic acid group at position 1 and a methylsulfanyl (-SMe) substituent at position 2. Its molecular formula is C₇H₁₀O₂S, with a molecular weight of 158.2 g/mol.

属性

IUPAC Name |

2-methylsulfanylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-10-6-4-2-3-5(6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWERMNICRWLMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Methylsulfanyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C6H10O2S

- Molecular Weight : 146.21 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentanone with methyl mercaptan and subsequent carboxylation. Various synthetic routes can be optimized for yield and purity.

Biological Activity

This compound exhibits several biological activities, which are summarized below:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. A study showed that derivatives of cyclopentane carboxylic acids demonstrated significant antibacterial activity, making them potential candidates for developing new antibiotics .

Cytotoxicity

The compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro assays revealed that it can inhibit the proliferation of several cancer cell types, including:

- A375 (human melanoma) : IC50 = 5.7 µM

- Hela (cervical cancer) : IC50 = 10 µM

These results suggest that this compound may act as a selective cytotoxic agent against certain cancer cells .

The biological activity of this compound is thought to involve interaction with specific cellular targets, including enzymes and receptors. The compound may modulate enzyme activity, leading to altered metabolic pathways in target cells. For instance, it has been noted to influence the activity of cyclooxygenases, which are critical in inflammatory processes .

Study 1: Antibacterial Properties

In a comparative study, various derivatives of cyclopentane carboxylic acids were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.16 µM, highlighting the potential of these compounds in treating resistant bacterial infections .

Study 2: Cancer Cell Inhibition

A study focused on the cytotoxic effects of this compound on human cancer cell lines showed promising results. The compound demonstrated selective inhibition against A375 and Hela cells while showing minimal effects on normal human cells, suggesting a favorable therapeutic index for further development .

Data Table: Biological Activities

科学研究应用

Bioisosteric Replacement

The compound serves as a potential bioisostere for carboxylic acids, which are prevalent in drug design due to their ability to form strong ionic and hydrogen bonds with biological targets. The replacement of carboxylic acid moieties with 2-(methylsulfanyl)cyclopentane-1-carboxylic acid can lead to derivatives with improved pharmacokinetic properties, such as enhanced metabolic stability and reduced toxicity.

In studies involving cyclopentane derivatives, it has been shown that substituting the carboxylic acid group can maintain or even enhance biological activity while mitigating some of the adverse effects associated with traditional carboxylic acids . For instance, derivatives of known thromboxane A2 receptor antagonists have been synthesized using cyclopentane-1,2-dione as a surrogate for the carboxylic acid group, demonstrating comparable potency in receptor binding assays .

Drug Development

The compound's unique structure offers avenues for developing new therapeutic agents. Its incorporation into drug candidates can alter solubility and permeability characteristics, which are critical for oral bioavailability. Research indicates that compounds derived from this compound exhibit promising results in functional assays targeting various receptors, suggesting its utility in creating novel pharmaceuticals .

Organic Synthesis

In organic synthesis, this compound can be utilized as an intermediate in the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in synthetic pathways.

For example, the synthesis of polyfunctionalized cyclopentane derivatives has been explored using this compound as a starting material. The ability to introduce various substituents at different positions on the cyclopentane ring enhances the diversity of products obtainable from this scaffold .

Case Study: Thromboxane A2 Receptor Antagonists

A significant application of this compound is demonstrated through its role in synthesizing thromboxane A2 receptor antagonists. In one study, derivatives were synthesized where the carboxylic acid was replaced with this cyclopentane derivative. The resulting compounds were evaluated for their biological activity and showed IC50 values comparable to those of traditional carboxylic acid-containing drugs .

| Compound | IC50 (μM) |

|---|---|

| Original Carboxylic Acid | 0.190 ± 0.060 |

| Cyclopentane Derivative | 0.054 ± 0.016 |

This table illustrates that the cyclopentane derivative maintained significant biological activity while potentially offering improved properties over the parent compound.

Case Study: Synthesis of Polyfunctionalized Derivatives

Research focusing on asymmetric synthesis strategies has highlighted the utility of this compound in creating polyfunctionalized cyclopentanes through various reaction conditions. The compound's ability to undergo selective reactions allows chemists to design molecules with specific functional groups tailored for desired properties in medicinal chemistry .

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(Methylsulfanyl)cyclopentane-1-carboxylic acid and related compounds:

Physicochemical Properties

- Stability : The benzoyl-substituted analog () benefits from aromatic stabilization, whereas the target compound’s -SMe group may render it susceptible to oxidation .

准备方法

Starting from Cyclopentanone Derivatives

A common approach is to start from cyclopentanone or its derivatives, such as cyclopentanone-2-carboxylic acid methyl ester, which can be further functionalized to introduce the methylsulfanyl group.

Preparation of Cyclopentanone-2-carboxylic acid methyl ester : According to patent CN103333070B, cyclopentanone-2-carboxylate methyl ester is synthesized by reacting dimethyl adipate with sodium methoxide in dimethylformamide (DMF) under reflux conditions (90–110 °C) for 8–10 hours. The process involves subsequent acidification and purification steps, including toluene washes and vacuum distillation to isolate the ester intermediate.

This intermediate can then be transformed into the target compound by introducing the methylsulfanyl substituent at the 2-position, often via nucleophilic substitution or thiolation reactions.

Thiolation Methods

Direct Thiolation : The methylsulfanyl group can be introduced by treating the cyclopentane carboxylic acid or its derivatives with methylthiolating agents such as methylthiolate salts or methylsulfanyl halides under controlled conditions.

Use of Sulfur-Containing Reagents : Another method involves the use of reagents like sodium methylthiolate or methylsulfanyl anions generated in situ to attack electrophilic centers on the cyclopentane ring.

Functional Group Interconversion

After introducing the methylsulfanyl group, functional group interconversion techniques are applied to convert esters to carboxylic acids if the methyl ester intermediate is used initially.

Hydrolysis under acidic or basic conditions is typically employed to yield the free carboxylic acid.

Alternative Synthetic Approaches

C–H Functionalization

Transannular C–H functionalization of cyclopentane carboxylic acids has been demonstrated to allow selective arylation and potentially other functionalizations at specific ring positions. This approach could be adapted for introducing methylsulfanyl groups via appropriate catalysts and ligands, offering a direct functionalization route without pre-functionalized intermediates.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Esterification and Thiolation | Dimethyl adipate → cyclopentanone-2-carboxylate methyl ester | Sodium methoxide, DMF, methylthiolate | 90–110 °C reflux, acidification | High yield methyl ester intermediate, subsequent thiolation needed |

| Direct Thiolation | Cyclopentane-1-carboxylic acid or ester | Methylthiolate salts or methylsulfanyl halides | Nucleophilic substitution conditions | Requires control of regioselectivity |

| Radical Photochemical Functionalization | Unmodified carboxylic acids | Visible light, photocatalysts, methylthiol precursors | Ambient temperature, open air | Emerging method, potential for mild conditions |

| C–H Activation Functionalization | Cyclopentane carboxylic acids | Palladium or other metal catalysts, ligands | Controlled temperature, ligand-specific | Regioselective, direct functionalization |

Research Findings and Considerations

The preparation of cyclopentanone-2-carboxylate methyl ester intermediates is well-documented and industrially scalable, providing a reliable platform for further functionalization to 2-(methylsulfanyl) derivatives.

Thiolation reactions must be carefully controlled to avoid over-substitution or side reactions, especially given the reactivity of sulfur nucleophiles.

New methodologies such as visible-light-induced homologation and C–H activation offer promising alternatives to classical multi-step syntheses, potentially reducing reaction steps and improving selectivity.

Purification typically involves solvent extraction, acid-base workup, and vacuum distillation to obtain high-purity products suitable for pharmaceutical or fine chemical applications.

常见问题

Q. What are the optimal synthetic routes for 2-(methylsulfanyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis often involves cyclization or functionalization of cyclopentane derivatives. For example, potassium carbonate in methanol/DMF mixtures is commonly used to facilitate ester hydrolysis or nucleophilic substitutions in cyclopentane-carboxylic acid derivatives . Steric and electronic factors of substituents (e.g., methylsulfanyl groups) dictate regioselectivity. Reaction temperature and solvent polarity must be optimized to minimize byproducts, as seen in analogous syntheses of 2-(difluoromethyl)cyclopentane-1-carboxylic acid .

Q. How can impurities in this compound be identified and quantified?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is recommended for impurity profiling. Reference standards for sulfanyl-containing analogs, such as N-acetyl-DL-methionine, highlight the importance of retention time matching and mass spectral fragmentation patterns . Quantitative NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) can resolve ambiguities in structural assignments .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. First-aid measures for similar cyclopentane-carboxylic acids include rinsing eyes with water for 15 minutes and consulting a physician if ingested . Stability studies under varying pH and temperature conditions are advised to assess decomposition risks .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The Amsterdam Density Functional (ADF) program enables DFT calculations to model transition states and electron density maps. For example, the Activation-Strain TS Interaction (ATS) model can quantify how the methylsulfanyl group’s electron-donating effects lower activation barriers in esterification or amidation reactions . Basis sets like TZ2P and relativistic corrections (ZORA method) improve accuracy for sulfur-containing systems .

Q. How do structural modifications (e.g., replacing methylsulfanyl with difluoromethyl) alter the compound’s physicochemical properties?

- Methodological Answer : Comparative studies of 2-(difluoromethyl)cyclopentane-1-carboxylic acid (pKa ≈ 4.37, density 1.253 g/cm³) reveal that fluorination increases acidity and lipophilicity relative to methylsulfanyl analogs . Solubility assays in polar solvents (e.g., DMSO/water mixtures) and logP measurements (shake-flask method) validate these trends .

Q. What strategies resolve contradictions in NMR and X-ray crystallography data for cyclopentane-carboxylic acid derivatives?

- Methodological Answer : Dynamic NMR experiments at variable temperatures can detect conformational flexibility (e.g., ring puckering in cyclopentane). For crystalline samples, single-crystal X-ray diffraction with synchrotron radiation resolves discrepancies in bond lengths and angles, as demonstrated for spiro-cyclopentane-isoquinoline analogs . Multi-technique validation (e.g., IR, Raman spectroscopy) ensures consistency .

Q. How does the methylsulfanyl group influence binding affinities in enzyme inhibition assays?

- Methodological Answer : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) studies on related compounds (e.g., cis-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid) suggest that sulfur-containing substituents enhance hydrophobic interactions with active sites . Competitive inhibition assays (e.g., with fluorogenic substrates) quantify IC₅₀ values under varying pH and ionic strength conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。